4-[5-(4,4-Difluorocyclohexanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine
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Overview
Description
4-[5-(4,4-Difluorocyclohexanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine is a complex organic compound characterized by its unique structure, which includes a difluorocyclohexyl group and a dimethylpyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4,4-Difluorocyclohexanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the difluorocyclohexyl group: This can be achieved through the fluorination of cyclohexane derivatives using reagents such as Selectfluor.
Construction of the pyrimidinyl group: This involves the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions.
Assembly of the hexahydropyrrolo[3,4-c]pyrrol core: This step may involve cyclization reactions using catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[5-(4,4-Difluorocyclohexanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, 4-[5-(4,4-Difluorocyclohexanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine may serve as a probe for studying enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
This compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. Its structural features may allow it to interact with specific biological targets.
Industry
In the industrial sector, this compound might be used in the development of new materials with unique properties, such as enhanced stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 4-[5-(4,4-Difluorocyclohexanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine involves its interaction with molecular targets such as enzymes or receptors. The difluorocyclohexyl group may enhance binding affinity through hydrophobic interactions, while the pyrimidinyl group could participate in hydrogen bonding or π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-[5-(4,4-Difluorocyclohexanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine
- (4,4-Difluorocyclohexyl)-[2-(5,6-dimethylpyridin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
- (4,4-Difluorocyclohexyl)-[2-(5,6-dimethylpyrazin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluorocyclohexyl and dimethylpyrimidinyl groups allows for unique interactions with molecular targets, potentially leading to novel applications in various fields.
Properties
IUPAC Name |
(4,4-difluorocyclohexyl)-[2-(5,6-dimethylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26F2N4O/c1-12-13(2)22-11-23-17(12)24-7-15-9-25(10-16(15)8-24)18(26)14-3-5-19(20,21)6-4-14/h11,14-16H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYPCNVZTRIKFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CC3CN(CC3C2)C(=O)C4CCC(CC4)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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